molecular formula C7H12F2O B2524032 (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol CAS No. 2248215-13-4

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol

Cat. No.: B2524032
CAS No.: 2248215-13-4
M. Wt: 150.169
InChI Key: WZUSOLXDRBJOMI-ZBHICJROSA-N
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Description

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorocyclopropyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol typically involves the use of difluorocyclopropane derivatives. One common method includes the reaction of 2,2-difluorocyclopropanemethanol with appropriate reagents under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various alcohols.

Scientific Research Applications

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both a difluorocyclopropyl group and a propanol backbone. This combination of features contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3/t5-,6?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUSOLXDRBJOMI-ZBHICJROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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